2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
Description
2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide is a nitrogen-containing heterocyclic compound characterized by a pyrimido[5,4-b]indole core. This scaffold is fused with a benzyl group at position 3, a ketone at position 4, and an acetamide side chain substituted with a 3-methylphenyl group.
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-18-8-7-11-20(14-18)28-23(31)16-30-22-13-6-5-12-21(22)24-25(30)26(32)29(17-27-24)15-19-9-3-2-4-10-19/h2-14,17H,15-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBLNWYNJGQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. Reagents such as formamide and acetic anhydride are often used under reflux conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride in the presence of a base such as pyridine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide with structurally related pyrimidoindole derivatives, emphasizing substituent variations, molecular properties, and reported activities:
*Estimated based on structural analogs; †Calculated using average mass from similar compounds.
Key Research Findings and Insights
Halogenation (e.g., 8-fluoro in ) increases molecular weight and polarity, which could influence binding to targets like Toll-like receptor 4 (TLR4) . Thioacetamide linkages () introduce sulfur atoms, which may modulate redox activity or metal-binding properties compared to oxygen-based acetamides .
Synthetic Accessibility :
- Compounds with linear alkyl chains (e.g., 4-phenylbutan-2-yl in ) are synthesized in moderate yields (~70–80%) using HATU-mediated coupling .
- Heterocyclic substituents (e.g., furan in ) require optimized purification methods, such as reverse-phase chromatography, due to increased polarity .
Structural Diversity and Drug-Likeness :
Biological Activity
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique structural features include a pyrimidoindole core, a benzyl group, and an acetamide moiety, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.45 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrimidoindole Core : Cyclization of appropriate precursors using reagents like formamide and acetic anhydride under reflux conditions.
- Introduction of the Benzyl Group : Achieved through Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst.
- Acetamide Formation : Acylation with acetic anhydride in the presence of a base such as pyridine.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effective antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound is also being investigated for its potential anticancer activity. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis through modulation of specific signaling pathways .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various biological systems .
The biological effects of this compound are thought to result from its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical biochemical pathways, leading to modulation of their activity:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes.
- Receptor Modulation : It may influence receptor activity by acting as an agonist or antagonist at various G protein-coupled receptors (GPCRs).
Research Findings and Case Studies
Several studies have documented the biological activity of compounds structurally related to this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
